
N-methyl-4-pyrimidin-5-ylbut-3-en-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine is a compound with the molecular formula C₉H₁₃N₃ and a molecular weight of 163.22 g/mol . This compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of the pyrimidine ring makes this compound of interest in various fields of scientific research due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine typically involves the reaction of pyrimidine derivatives with appropriate alkylating agents. One common method involves the use of a Diels-Alder reaction between a pyrimidine derivative and an appropriate diene, followed by reduction and alkylation steps . The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts like palladium or copper to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, alkoxides, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce alkylated amines .
科学研究应用
Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials and chemical processes
作用机制
The mechanism of action of methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting or modulating their functions. This interaction can lead to various biological effects, including antimicrobial and antiviral activities .
相似化合物的比较
Similar Compounds
Similar compounds to methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine include other pyrimidine derivatives, such as:
2-(Pyridin-2-yl)pyrimidine: Known for its antifibrotic activities.
Quinolinyl-pyrazoles: Exhibiting pharmacological activities similar to pyrimidine derivatives.
Uniqueness
Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the but-3-en-1-yl group attached to the pyrimidine ring differentiates it from other pyrimidine derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic potentials .
属性
分子式 |
C9H13N3 |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
N-methyl-4-pyrimidin-5-ylbut-3-en-1-amine |
InChI |
InChI=1S/C9H13N3/c1-10-5-3-2-4-9-6-11-8-12-7-9/h2,4,6-8,10H,3,5H2,1H3 |
InChI 键 |
XBTZRFSIPNDBPJ-UHFFFAOYSA-N |
规范 SMILES |
CNCCC=CC1=CN=CN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Trifluoromethylsulfanyl)-4-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]benzene](/img/structure/B12430409.png)
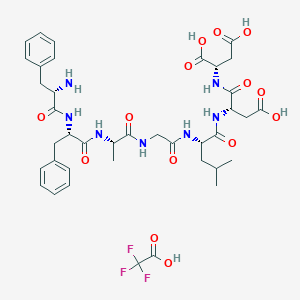
![[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid](/img/structure/B12430412.png)
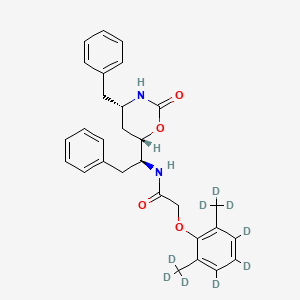
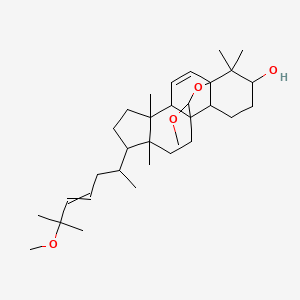

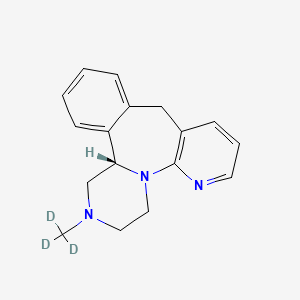
![5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B12430456.png)
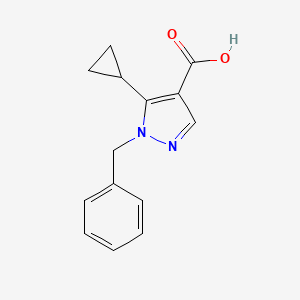
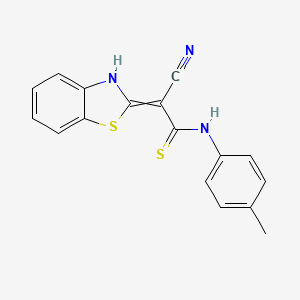
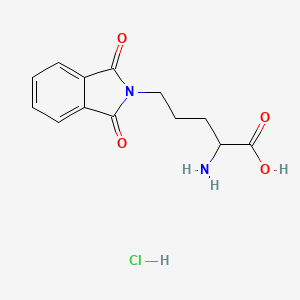
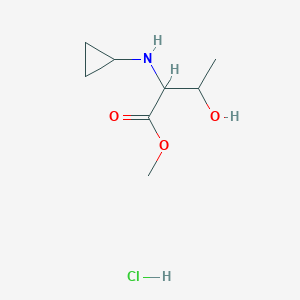
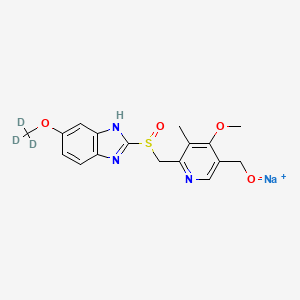
![6-[2-(3-fluorophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide;hydrochloride](/img/structure/B12430491.png)
